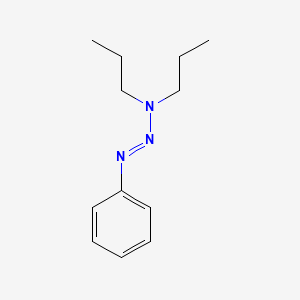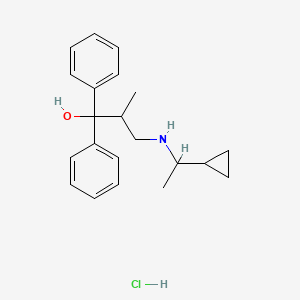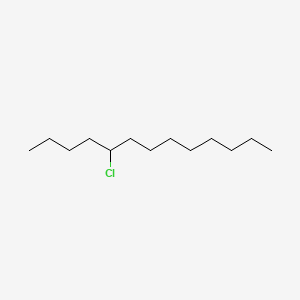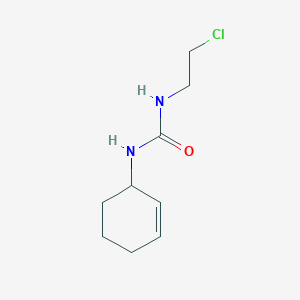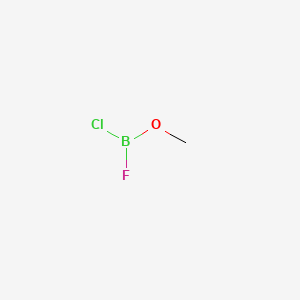
Methoxychlorofluoroborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxychlorofluoroborane is a synthetic compound that belongs to the class of organoboron compounds These compounds are known for their versatility in various chemical reactions and applications
Méthodes De Préparation
The synthesis of methoxychlorofluoroborane typically involves the reaction of methoxychloride with fluoroborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Methoxychloride Preparation: Methoxychloride is prepared by reacting methanol with thionyl chloride.
Fluoroborane Preparation: Fluoroborane is synthesized by reacting boron trifluoride with hydrogen fluoride.
This compound Synthesis: Methoxychloride and fluoroborane are reacted in a solvent such as tetrahydrofuran (THF) at low temperatures to yield this compound.
Analyse Des Réactions Chimiques
Methoxychlorofluoroborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide to form boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield boranes.
Substitution: this compound can undergo substitution reactions with nucleophiles like amines to form aminoboranes.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include boronic acids, boranes, and aminoboranes.
Applications De Recherche Scientifique
Methoxychlorofluoroborane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methoxychlorofluoroborane involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by:
Comparaison Avec Des Composés Similaires
Methoxychlorofluoroborane can be compared with other organoboron compounds such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid is commonly used in carbohydrate sensing and as a building block in organic synthesis.
Triethylborane: Triethylborane is used as a catalyst in polymerization reactions, whereas this compound is more versatile in its applications.
Borane-Tetrahydrofuran Complex: This complex is used as a reducing agent, while this compound has broader applications in synthesis and research.
This compound stands out due to its unique combination of methoxy, chloro, and fluoro groups, which confer distinct reactivity and properties compared to other organoboron compounds.
Propriétés
Numéro CAS |
38481-06-0 |
|---|---|
Formule moléculaire |
CH3BClFO |
Poids moléculaire |
96.30 g/mol |
Nom IUPAC |
chloro-fluoro-methoxyborane |
InChI |
InChI=1S/CH3BClFO/c1-5-2(3)4/h1H3 |
Clé InChI |
DYPOBMQTCBBLKZ-UHFFFAOYSA-N |
SMILES canonique |
B(OC)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


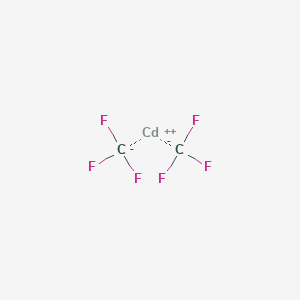
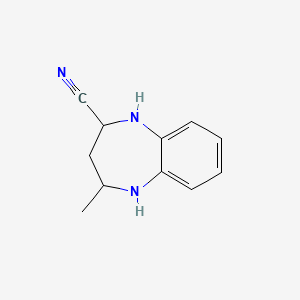
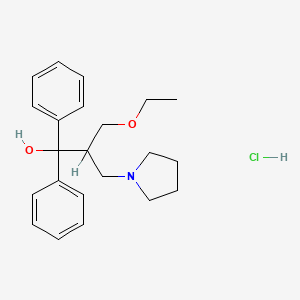
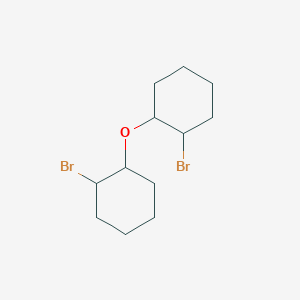
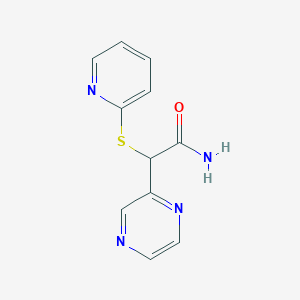
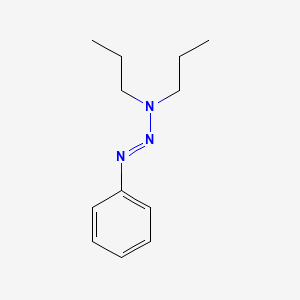
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)

